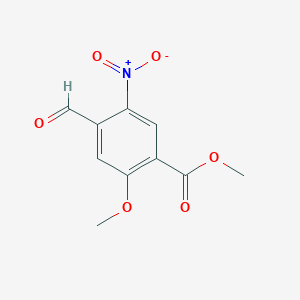
Methyl 4-formyl-2-methoxy-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-formyl-2-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H9NO6 It is a derivative of benzoic acid and contains functional groups such as a formyl group, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-2-methoxy-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-methoxybenzoate followed by formylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The formylation step can be achieved using reagents such as dichloromethyl methyl ether and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-2-methoxy-5-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Methyl 4-carboxy-2-methoxy-5-nitrobenzoate.
Reduction: Methyl 4-formyl-2-methoxy-5-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formyl-2-methoxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-formyl-2-methoxy-5-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the formyl group can undergo nucleophilic addition reactions. The methoxy group can influence the compound’s reactivity and solubility. These functional groups interact with molecular targets and pathways, leading to various chemical and biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-nitrobenzoate
- Methyl 5-formyl-2-nitrobenzoate
- Methyl 3-methoxy-4-nitrobenzoate
Uniqueness
Methyl 4-formyl-2-methoxy-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C10H9NO6 |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
methyl 4-formyl-2-methoxy-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO6/c1-16-9-3-6(5-12)8(11(14)15)4-7(9)10(13)17-2/h3-5H,1-2H3 |
InChI Key |
KQEYXISJICDWKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















